molecular formula C10H12N4O5 B12686061 6H-Purin-6-one, 1,9-dihydro-9-alpha-D-ribofuranosyl- CAS No. 38183-47-0

6H-Purin-6-one, 1,9-dihydro-9-alpha-D-ribofuranosyl-

Cat. No.: B12686061
CAS No.: 38183-47-0
M. Wt: 268.23 g/mol
InChI Key: UGQMRVRMYYASKQ-CRKDRTNXSA-N
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Description

6H-Purin-6-one, 1,9-dihydro-9-alpha-D-ribofuranosyl-, also known as inosine, is a purine nucleoside that plays a crucial role in various biological processes. It is composed of a purine base (hypoxanthine) attached to a ribose sugar. Inosine is found naturally in the body and is involved in the synthesis of nucleic acids, which are essential for genetic information storage and transfer.

Preparation Methods

Synthetic Routes and Reaction Conditions

Inosine can be synthesized through several methods. One common approach involves the enzymatic conversion of adenosine to inosine by adenosine deaminase. Another method includes the chemical synthesis of inosine from hypoxanthine and ribose under acidic conditions. The reaction typically involves the use of catalysts such as hydrochloric acid or sulfuric acid to facilitate the formation of the glycosidic bond between hypoxanthine and ribose.

Industrial Production Methods

Industrial production of inosine often employs microbial fermentation techniques. Specific strains of bacteria or yeast are cultured in nutrient-rich media, where they produce inosine as a metabolic byproduct. The inosine is then extracted and purified through various chromatographic techniques to obtain a high-purity product suitable for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

Inosine undergoes several types of chemical reactions, including:

    Oxidation: Inosine can be oxidized to form xanthosine, another nucleoside.

    Reduction: Reduction of inosine can yield hypoxanthine and ribose.

    Substitution: Inosine can participate in nucleophilic substitution reactions, where the ribose moiety can be replaced by other sugar derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require catalysts like acids or bases to facilitate the reaction.

Major Products

    Oxidation: Xanthosine

    Reduction: Hypoxanthine and ribose

    Substitution: Various nucleoside analogs depending on the substituent used

Scientific Research Applications

Inosine has a wide range of applications in scientific research:

    Chemistry: Inosine is used as a precursor in the synthesis of various nucleoside analogs and as a standard in chromatographic techniques.

    Biology: Inosine is involved in RNA editing processes and serves as a substrate for enzymes like adenosine deaminase.

    Medicine: Inosine has been studied for its potential neuroprotective effects and its role in promoting axonal regeneration in nerve injury.

    Industry: Inosine is used in the production of flavor enhancers and as a nutritional supplement in animal feed.

Mechanism of Action

Inosine exerts its effects through several mechanisms:

    Inhibition of DNA Synthesis: Inosine can be incorporated into DNA, leading to the inhibition of DNA synthesis and cell proliferation.

    Induction of Apoptosis: Inosine can induce programmed cell death (apoptosis) in certain cancer cells by activating specific signaling pathways.

    Neuroprotection: Inosine promotes axonal growth and regeneration by activating intracellular signaling pathways that enhance neuronal survival and repair.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: Similar to inosine but contains an amino group instead of a hydroxyl group on the purine ring.

    Guanosine: Contains an amino group and an additional oxygen atom on the purine ring.

    Xanthosine: An oxidation product of inosine with an additional oxygen atom on the purine ring.

Uniqueness of Inosine

Inosine is unique due to its ability to participate in RNA editing processes and its potential neuroprotective effects. Unlike adenosine and guanosine, inosine can be deaminated to form hypoxanthine, which plays a role in purine metabolism and nucleotide synthesis.

Properties

CAS No.

38183-47-0

Molecular Formula

C10H12N4O5

Molecular Weight

268.23 g/mol

IUPAC Name

9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10+/m1/s1

InChI Key

UGQMRVRMYYASKQ-CRKDRTNXSA-N

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

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